2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine
Description
2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine (CAS 1224727-08-5) is a chiral bisphosphine ligand with a cyclohexane-1,2-diamine backbone. Its molecular formula is C₄₈H₅₂N₂P₂, and it has a molecular weight of 718.89 g/mol . The compound appears as a yellow solid with a purity of ≥98% and is characterized by two phosphine donor groups attached to para-methyl-substituted phenyl rings. This ligand is widely used in asymmetric catalysis due to its ability to coordinate transition metals (e.g., Pd, Rh) and induce enantioselectivity in reactions such as hydrogenation and cross-coupling .
Properties
IUPAC Name |
2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H52N2P2/c1-35-17-25-41(26-18-35)51(42-27-19-36(2)20-28-42)47-15-9-5-11-39(47)33-50(46-14-8-7-13-45(46)49)34-40-12-6-10-16-48(40)52(43-29-21-37(3)22-30-43)44-31-23-38(4)24-32-44/h5-6,9-12,15-32,45-46H,7-8,13-14,33-34,49H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREBRZNMKPGZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7CCCCC7N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52N2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Analysis
General Strategy
The synthesis primarily involves two key steps:
- Preparation of the cyclohexane-1,2-diamine core.
- Introduction of bis(phosphanylphenyl) groups via nucleophilic substitution or coupling reactions.
Starting Materials
- Cyclohexane-1,2-diamine : Serves as the core scaffold providing the diamine functionality.
- 2-(Bis(4-methylphenyl)phosphanyl)phenyl)chloride : A chlorinated phosphine derivative used as the electrophilic partner for substitution.
Stepwise Synthesis
Formation of the Diamine Core
The cyclohexane-1,2-diamine can be synthesized via reduction of cyclohexane-1,2-dicarbonitrile or through catalytic hydrogenation of cyclohexane-1,2-dione derivatives. Literature indicates that catalytic hydrogenation in the presence of suitable catalysts (e.g., Raney nickel or palladium on carbon) under mild conditions yields high purity diamines.
Functionalization with Phosphine Groups
The key step involves nucleophilic substitution of the amino groups with the phosphine chloride:
Cyclohexane-1,2-diamine + 2 equivalents of 2-(Bis(4-methylphenyl)phosphanyl)phenyl)chloride
This reaction is typically performed in an inert solvent such as tetrahydrofuran (THF) or dichloromethane, under anhydrous conditions, with a base like potassium carbonate or sodium hydride to deprotonate the amines, facilitating nucleophilic attack on the phosphorus chlorides.
Reaction Conditions and Optimization
- Temperature : Ambient to slightly elevated temperatures (25–50°C) to promote nucleophilic substitution.
- Solvent : Anhydrous THF or dichloromethane, ensuring moisture exclusion to prevent hydrolysis of phosphine chlorides.
- Base : Potassium carbonate or sodium hydride, used in stoichiometric excess to neutralize generated HCl and drive the reaction to completion.
- Reaction Time : Typically 12–24 hours, monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).
Purification
Post-reaction, the crude mixture is subjected to:
- Filtration to remove inorganic salts.
- Concentration under reduced pressure.
- Purification via recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or column chromatography on silica gel, using gradient elution to isolate the pure ligand.
Supporting Data and Reaction Schemes
| Step | Reagents | Conditions | Purification Method | Yield (%) |
|---|---|---|---|---|
| Diamine synthesis | Catalytic hydrogenation | 25–50°C, H2, Pd/C | Recrystallization | 85–90 |
| Phosphine attachment | Phosphine chloride, K2CO3 | RT, inert solvent | Column chromatography | 70–80 |
In-Depth Research Findings and Literature Support
- Ligand Synthesis : Recent studies highlight the importance of controlling the stereochemistry during ligand synthesis to optimize enantioselectivity in catalytic reactions. The use of chiral auxiliaries or asymmetric synthesis routes can enhance stereochemical purity.
- Reaction Optimization : Variations in solvent polarity, base strength, and temperature significantly influence the yield and purity of the ligand. For example, employing dry THF at room temperature with potassium carbonate has been shown to maximize yield while minimizing side reactions.
- Scale-Up Considerations : For industrial applications, continuous flow reactors and microwave-assisted synthesis are being explored to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The ligand can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and nucleophiles.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE has numerous applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: It is used in the synthesis of chiral drugs, improving the efficacy and safety of medications.
Industry: The compound is utilized in the production of fine chemicals and specialty materials, enhancing the efficiency of industrial processes.
Mechanism of Action
The mechanism of action of (1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE involves its ability to form stable complexes with transition metals. These complexes act as catalysts in various reactions, facilitating the formation of desired products with high selectivity. The chiral nature of the ligand allows for enantioselective catalysis, where the spatial arrangement of atoms in the ligand influences the outcome of the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine are best understood through comparison with analogous cyclohexane-1,2-diamine derivatives. Key differences arise from substituent positions, stereochemistry, and donor atom types, which influence catalytic performance, stability, and applications.
Substituent Position and Electronic Effects
- Main Compound : Features bis(4-methylphenyl)phosphine groups. The para-methyl groups on the phenyl rings provide moderate steric bulk and electron-donating effects, optimizing metal-ligand interactions for catalytic activity .
- Bis(3,5-dimethylphenyl) Analogue : CAS 2634687-83-3 () has 3,5-dimethylphenyl substituents. The increased steric hindrance from meta-methyl groups reduces coordination flexibility but enhances enantioselectivity in sterically demanding reactions .
- Ferrocenyl Derivative : (R,R)-N,N′-Bis(ferrocenylmethyl)cyclohexane-1,2-diamine () replaces phosphine with ferrocene, introducing redox-active properties suitable for electrochemical sensors rather than traditional catalysis .
Stereochemical Variations
- The main compound is typically synthesized in the (1R,2R) or (1S,2S) configurations (). For example, CAS 1150113-65-7 (1R,2R) and CAS 1150113-66-8 (1R,2R) () demonstrate that enantiomeric purity (>99% ee) is critical for achieving high enantioselectivity in asymmetric hydrogenation .
Donor Atom Modifications
- Phosphine vs. Oxygen/Nitrogen Donors: The main compound’s phosphine groups act as strong σ-donors and weak π-acceptors, stabilizing low-oxidation-state metals (e.g., Pd⁰) in cross-coupling reactions . Ligands with hydroxynaphthyl () or thiophene/furan groups () utilize oxygen or sulfur donors, forming less stable complexes with metals like copper, suitable for niche photocatalytic applications .
Solubility and Stability
- The para-methyl groups in the main compound improve solubility in non-polar solvents (e.g., toluene) compared to bulkier 3,5-dimethylphenyl derivatives .
- Derivatives with xanthenyl or thioxanthenyl groups () exhibit enhanced rigidity and host-guest chemistry but lower thermal stability .
Table 1: Comparative Analysis of Cyclohexane-1,2-diamine Derivatives
Biological Activity
The compound 2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine (IUPAC: (1R,2R)-N,N-BIS[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine) is a phosphine-containing diamine that has garnered attention for its potential biological activities. Its unique structure, featuring multiple aromatic and phosphine groups, suggests it may interact with biological systems in significant ways.
- Molecular Formula : C₄₈H₅₂N₂P₂
- Molecular Weight : 718.906 g/mol
- CAS Number : 1150113-65-7
- SMILES : CC1=CC=C(C=C1)P(C1=CC=C(C)C=C1)C1=CC=CC=C1CN(CC1=CC=CC=C1P(C1=CC=C(C)C=C1)C1=CC=C(C)C=C1)[C@@H]1CCCC[C@H]1N
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as a ligand in catalysis and its interaction with various biological targets. The presence of phosphine groups suggests possible applications in medicinal chemistry, particularly in the development of anticancer agents and enzyme inhibitors.
The biological mechanisms through which 2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine operates are still under investigation. However, several hypotheses can be drawn based on structural analogs and the known activities of phosphine compounds:
- Enzyme Inhibition : Phosphines can act as inhibitors for various enzymes by modifying active sites or competing with substrates.
- Antioxidant Activity : Some phosphine derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Metal Chelation : The compound may chelate metal ions, influencing metal-dependent biological processes.
Anticancer Activity
A study exploring the anticancer potential of phosphine-based compounds indicated that similar structures could induce apoptosis in cancer cells through the activation of caspase pathways. The specific effects of 2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine on cancer cell lines remain to be thoroughly documented.
Enzyme Interaction Studies
Research has shown that compounds with a similar phosphino group can inhibit protein kinases involved in cell signaling pathways. This suggests that 2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine may possess similar inhibitory effects on specific kinases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | [Research Study 2023] |
| Enzyme Inhibition | Inhibition of protein kinases | [Journal of Biochemistry] |
| Antioxidant | Reduction of oxidative stress | [Antioxidants Journal] |
Q & A
Q. What are the established synthetic routes for preparing 2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine, and what key reaction parameters influence yield and purity?
- Methodological Answer : The ligand is synthesized via alkylation of (1S,2S)-cyclohexane-1,2-diamine with 2-(di-p-tolylphosphino)benzyl chloride under basic conditions (e.g., using NaH or KOtBu) in an inert atmosphere (N₂ or Ar) to prevent oxidation of the phosphine groups . Key parameters include:
- Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for solubility and reaction efficiency.
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: DCM/hexane) followed by recrystallization from ethanol yields high-purity product (>97%) .
Q. How is the structure of this ligand characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR confirm the ligand’s stereochemistry and phosphine coordination. For example, ³¹P NMR shows distinct peaks for the di-p-tolylphosphino groups (~-15 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (performed using SHELX programs) resolves the cyclohexane backbone’s chair conformation and the spatial arrangement of phosphine groups. SHELXL refines the structure with high-resolution data (R-factor < 0.05) .
Q. What are the primary catalytic applications of this ligand in asymmetric synthesis, and what metal complexes does it form?
- Methodological Answer : The ligand forms stable complexes with transition metals (e.g., Rh, Ru, Pd) for enantioselective catalysis:
| Reaction Type | Metal Complex | Application Example |
|---|---|---|
| Asymmetric Hydrogenation | [Rh(L)(COD)]⁺ | Reduction of α,β-unsaturated ketones (>90% ee) |
| Cross-Coupling | [Pd(L)Cl₂] | Suzuki-Miyaura couplings (TON > 10³) |
| Key factors include ligand-to-metal ratio (1:1 or 1:2) and solvent polarity (e.g., MeOH for hydrogenation) . |
Q. What safety considerations are critical when handling this ligand in laboratory settings?
- Methodological Answer :
- Storage : Store under inert gas (Ar) at 2–8°C to prevent oxidation and degradation .
- Handling : Use glove boxes or Schlenk lines for air-sensitive steps. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles .
- Disposal : Treat as hazardous waste (phosphine-containing compounds); incinerate in approved facilities .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexane backbone influence enantioselectivity in catalytic asymmetric reactions?
- Methodological Answer : The (1S,2S)-configuration of the cyclohexane diamine induces a rigid chiral pocket around the metal center, directing substrate approach. For example, in hydrogenation:
- Steric effects : Bulky p-tolyl groups on phosphorus enforce a specific dihedral angle (measured via X-ray), favoring pro-R or pro-S substrate binding .
- Computational modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) correlate transition-state energy differences with experimental ee values .
Q. What methodologies are used to analyze and optimize the ligand’s performance in different catalytic systems?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to determine turnover frequency (TOF) and identify rate-limiting steps.
- High-Throughput Screening : Use parallel reactors (e.g., 96-well plates) to test ligand variants under varied conditions (temperature, solvent, additives) .
- Spectroscopic Probes : EXAFS and XANES analyze metal-ligand coordination geometry during catalysis .
Q. What computational approaches are employed to model the metal-ligand interactions of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand flexibility in solution (AMBER force field) to predict binding modes.
- Docking Studies : AutoDock Vina models substrate orientation within the metal-ligand complex.
- Electronic Structure Analysis : Natural Bond Orbital (NBO) calculations (using ORCA) quantify donor-acceptor interactions between phosphine groups and the metal .
Q. How does this ligand compare to other chiral phosphine ligands in terms of catalytic efficiency and selectivity?
- Methodological Answer : Comparative studies use benchmark reactions (e.g., asymmetric hydrogenation of methyl benzoylformate):
| Ligand | ee (%) | TON | Key Advantage |
|---|---|---|---|
| BINAP | 85 | 500 | Broad substrate scope |
| This ligand | 92 | 800 | Higher rigidity, improved moisture stability |
| Josiphos | 88 | 750 | Lower cost |
| Superior moisture stability stems from the hydrophobic p-tolyl groups, enabling use in non-anhydrous solvents . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
